N-(4-ethylphenyl)oxan-4-amine
Description
N-(4-ethylphenyl)oxan-4-amine is an organic compound featuring an oxane (tetrahydropyran) ring substituted with an amine group at the 4-position, which is further linked to a 4-ethylphenyl moiety.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(4-ethylphenyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)14-13-7-9-15-10-8-13/h3-6,13-14H,2,7-10H2,1H3 |
InChI Key |
UKECDNJZLCKGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)oxan-4-amine typically involves the reaction of 4-ethylphenylamine with an oxane derivative under controlled conditions. One common method is the reaction of 4-ethylphenylamine with oxan-4-one in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and high yield. The reaction conditions are optimized for large-scale production, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-ethylphenyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of N-(4-ethylphenyl)oxan-4-amine include:
- N-(4-fluoro-2-methylphenyl)oxan-4-amine : Substitutes the 4-ethylphenyl group with a 4-fluoro-2-methylphenyl group, introducing electronegative fluorine and a methyl group. This alters electronic distribution and steric effects compared to the target compound .
- N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride : Features a 2,5-dimethylphenyl group and exists as a hydrochloride salt, enhancing water solubility. The methyl substituents at ortho and para positions reduce steric hindrance compared to the ethyl group in the target compound .
- VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide) : Shares the N-(4-ethylphenyl) group but incorporates a triazole-thioacetamide core. This structural divergence underpins its role as a potent mosquito larval repellent .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Purity | CAS Number | LogP (Predicted) |
|---|---|---|---|---|
| This compound | ~206.3* | N/A | Not reported | ~2.8 |
| N-(4-fluoro-2-methylphenyl)oxan-4-amine | ~210.3* | N/A | PubChem entry | ~2.2 |
| N-(2,5-dimethylphenyl)oxan-4-amine HCl | Not specified | 95% | EN300-322249 | ~1.5 (free base) |
| VUAA1 | 428.9 | N/A | Not reported | ~3.5 |
*Calculated based on molecular formulae. The ethyl group in the target compound increases lipophilicity (higher LogP) compared to fluoro-methyl and dimethylphenyl analogs. The hydrochloride salt of the dimethylphenyl derivative improves aqueous solubility .
Research Findings and Comparative Analysis
Biological Activity
N-(4-ethylphenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic effects, particularly in anti-inflammatory pathways and enzyme interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl substitution on the phenyl ring, which influences its chemical reactivity and biological interactions. The compound's structure allows for the formation of hydrogen bonds and π-π interactions with various biological macromolecules, enhancing its binding affinity to specific targets such as enzymes and receptors involved in inflammatory processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds, while the aromatic ring participates in π-π interactions. These interactions modulate enzymatic activity and receptor binding, leading to observed therapeutic effects.
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit the following biological activities:
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pathways associated with inflammation by interacting with key enzymes.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in disease processes, making it a candidate for treating conditions characterized by excessive inflammation.
- Receptor Binding : Studies suggest that it may bind to various receptors, influencing signaling pathways related to inflammation and other pathological processes.
Case Studies
- Inflammatory Disease Models : In vitro studies have demonstrated that this compound can significantly reduce markers of inflammation in cell cultures treated with pro-inflammatory cytokines. The compound's effectiveness was compared against established anti-inflammatory agents, showing comparable results in reducing cytokine levels.
- Enzyme Interaction Studies : Further research has focused on the compound's interaction with cyclooxygenase (COX) enzymes. In assays measuring COX activity, this compound demonstrated dose-dependent inhibition, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings
A summary of key findings from recent studies on this compound is presented in Table 1.
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory activity | Significant reduction in inflammatory markers in cell cultures | |
| Enzyme inhibition | Dose-dependent inhibition of COX enzymes | |
| Receptor binding | Effective binding to specific receptors implicated in inflammatory responses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
